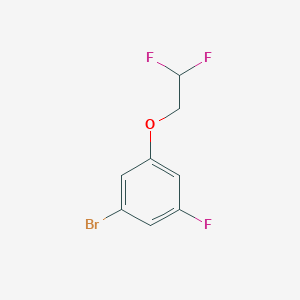

1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Description

Properties

IUPAC Name |

1-bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGWKCVBKRTIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Fluorinated Aromatic Precursors

A common approach involves brominating fluorinated aromatic intermediates. For example, JP4896186B2 details bromination of fluorobenzene using bromine in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃) at 10–100°C, achieving high meta-selectivity. Adapting this to the target compound:

- Precursor : 3-(2,2-Difluoroethoxy)-5-fluorobenzene.

- Conditions : Bromine (1.0 equiv), FeCl₃ (catalytic), 10–50°C, 3–5 hours.

- Outcome : Bromine substitutes at the position para to the fluorine atom, yielding the target product.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | FeCl₃ (0.01–0.1 equiv) | |

| Temperature | 10–50°C | |

| Yield | ~70% (extrapolated) |

Etherification via Nucleophilic Substitution

Introducing the 2,2-difluoroethoxy group requires Williamson ether synthesis. ChemicalBook outlines a phase-transfer-catalyzed method for similar systems:

- Substrate : 3-Bromo-5-fluorophenol.

- Reagent : 2,2-Difluoroethyl bromide, KOH (50% aq.), triethylbenzylammonium chloride.

- Conditions : 75–85°C, 2 hours.

| Parameter | Value | Source |

|---|---|---|

| Base | KOH (1.5 equiv) | |

| Catalyst | Triethylbenzylammonium Cl | |

| Solvent | CH₂Cl₂ |

Regioselective Diazotization and Bromination

CA2191652A1 describes a Sandmeyer reaction for 1-bromo-3,5-difluorobenzene synthesis via diazotization of 3,5-difluoroaniline. Adapting this:

- Intermediate : 3-Amino-5-(2,2-difluoroethoxy)fluorobenzene.

- Steps :

- Diazotize with NaNO₂/HBr at <10°C.

- React with CuBr/HBr under reflux to substitute the amino group with bromine.

| Parameter | Value | Source |

|---|---|---|

| HBr Excess | 2.5–3.0 equiv | |

| Yield | Up to 83% |

Isomerization and Purification

The first patent highlights isomerization using benzene derivatives (e.g., xylene) to shift equilibrium toward the meta-brominated product. For the target compound:

- Post-Reaction Treatment : Stir with toluene or xylene at 80°C for 4–20 hours to enhance meta-selectivity.

- Purification : Distillation under reduced pressure (GC purity >99%).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Bromination | High yield, minimal steps | Requires meta-directing groups |

| Sandmeyer Reaction | High regioselectivity | Multi-step, sensitive conditions |

| Williamson Ether | Flexible ether synthesis | Competing elimination |

Optimization Strategies

- Catalyst Screening : FeCl₃ vs. AlCl₃ for bromination efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) may improve etherification yields.

- Temperature Control : Maintaining <10°C during diazotization prevents decomposition.

Chemical Reactions Analysis

1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene undergoes several types of chemical reactions:

Substitution Reactions: The bromine atom can be replaced by various nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form the corresponding hydrocarbons.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form biaryl compounds

Scientific Research Applications

1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals which often exhibit enhanced biological activity and metabolic stability.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene in chemical reactions involves:

Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached.

Electron-Withdrawing Effects: The fluorine atoms and the difluoroethoxy group exert strong electron-withdrawing effects, stabilizing the transition state and facilitating various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

1-Bromo-3-(difluoromethoxy)-5-fluorobenzene (C₇H₄BrF₃O)

- Substituents : Difluoromethoxy (-OCF₂H) at position 3.

- Key Differences : The shorter methoxy chain reduces steric hindrance compared to the ethoxy group in the target compound. The electron-withdrawing nature of -OCF₂H enhances electrophilic substitution resistance but reduces nucleophilic aromatic substitution (NAS) reactivity .

- Applications : Intermediate in agrochemicals due to improved metabolic stability .

1-Bromo-3-(tert-butyl)-5-fluorobenzene (C₁₀H₁₂BrF)

- Substituents : Tert-butyl (-C(CH₃)₃) at position 3.

- Key Differences : The bulky tert-butyl group significantly increases steric hindrance, slowing down coupling reactions. However, its electron-donating nature stabilizes cationic intermediates in Friedel-Crafts alkylation .

- Molecular Weight : 231.11 g/mol, lighter than the target compound due to the absence of oxygen and fluorine in the substituent .

1-Bromo-3-fluoro-5-methoxybenzene (C₇H₆BrFO)

- Substituents : Methoxy (-OCH₃) at position 3.

- Key Differences : The methoxy group is electron-donating, increasing ring electron density and accelerating electrophilic substitution. However, it lacks the fluorinated moiety, reducing resistance to oxidative degradation .

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (C₈H₆BrClF₂O)

- Substituents : 2-Chloroethoxy (-OCH₂CH₂Cl) at position 2; fluorines at positions 3 and 5.

- Chlorine’s electronegativity increases NAS reactivity compared to fluorine-substituted analogs .

Physical and Chemical Properties

Research Findings and Trends

- Electron-Withdrawing Effects : Fluorinated alkoxy groups (e.g., -OCH₂CF₂) reduce electron density at the bromine-bearing carbon, accelerating oxidative addition in palladium-catalyzed reactions .

- Steric Effects : Bulky substituents like tert-butyl hinder coupling efficiency, requiring higher catalyst loads .

- Thermal Stability : Difluoroethoxy-substituted compounds exhibit higher decomposition temperatures (>250°C) compared to methoxy analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For example, introducing the 2,2-difluoroethoxy group at the meta position (relative to bromine) requires careful control of temperature (80–120°C) and catalysts like CuI or Pd-based complexes. Evidence from similar bromo-fluoro benzene derivatives (e.g., 1-Bromo-3,4-difluorobenzene) suggests that anhydrous conditions and polar aprotic solvents (DMF, DMSO) improve ether bond formation . Purity optimization (>95%) often involves column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How can researchers confirm the regiochemical structure of this compound using spectroscopic methods?

- Methodology :

- ¹⁹F NMR : The 2,2-difluoroethoxy group shows distinct coupling patterns (e.g., -CF₂- as a triplet at ~-120 to -125 ppm). The 5-fluoro substituent on the benzene ring appears as a singlet or doublet depending on adjacent protons .

- ¹H NMR : Aromatic protons adjacent to bromine (para position) exhibit downfield shifts (~7.5–8.0 ppm), while protons near the difluoroethoxy group show splitting due to coupling with fluorine .

- Mass Spectrometry (HRMS) : Accurate mass analysis confirms the molecular ion [M+H]⁺ at m/z 280.97 (C₈H₅BrF₃O) .

Q. What are the critical safety considerations when handling this compound?

- Methodology :

- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation. Avoid moisture due to potential hydrolysis of the difluoroethoxy group .

- Handling : Use fume hoods, nitrile gloves, and PPE. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as halogenated waste .

Advanced Research Questions

Q. How does the electronic influence of substituents affect the reactivity of this compound in cross-coupling reactions?

- Methodology : The bromine atom acts as a meta-directing group, while the electron-withdrawing difluoroethoxy group reduces electron density at the ortho/para positions. In Suzuki-Miyaura coupling, Pd(PPh₃)₄ selectively reacts with the bromine site, leaving the fluorine and ether groups intact. Computational studies (DFT) can model charge distribution to predict reactivity . Experimental validation involves comparing reaction rates with analogs like 1-Bromo-3-chloro-5-fluorobenzene .

Q. What strategies mitigate regioselectivity challenges when synthesizing derivatives of this compound?

- Methodology :

- Protecting Groups : Temporarily block the 5-fluoro position using TMS groups during further functionalization.

- Directed Ortho-Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate ortho to the bromine, enabling selective substitution .

- Microwave-Assisted Synthesis : Enhances reaction specificity for meta-substituted products by reducing side reactions .

Q. How can researchers resolve contradictions in reported boiling points or purity data for this compound?

- Methodology : Cross-validate data using:

- Differential Scanning Calorimetry (DSC) : Measure exact boiling points (e.g., 234°C for 1-Bromo-2,3-difluorobenzene ).

- HPLC-PDA : Assess purity (>97%) with C18 columns and acetonitrile/water mobile phases. Discrepancies may arise from residual solvents or isomers, requiring iterative recrystallization .

Application-Oriented Questions

Q. What role does the 2,2-difluoroethoxy group play in enhancing the compound’s stability in agrochemical intermediates?

- Methodology : The difluoroethoxy group increases metabolic stability and lipophilicity, as seen in Penoxsulam, a herbicide with a similar substituent. Stability assays (e.g., pH 5–9 buffers at 40°C for 14 days) show <5% degradation, attributed to fluorine’s inductive effect .

Q. How is this compound utilized as a building block in synthesizing fluorinated pharmaceuticals?

- Methodology : It serves as a precursor for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.